
Glucosamine Sulfate Potassium Chloride
Overview
Description
Glucosamine Sulfate Potassium Chloride (GS-K) is a crystalline complex composed of glucosamine, sulfate, potassium, and chloride ions. It is chemically defined as a bis(2-amino-2-deoxy-D-glucopyranose) hydrochloride sulfate potassium chloride complex with a molecular weight of 605.50 . GS-K is stabilized by potassium chloride (KCl), which prevents hygroscopic degradation and enhances shelf-life . According to the U.S. Pharmacopeia (USP), it must contain 98.0–102.0% purity, with specific limits for sulfate (15.5–16.5%), potassium (11.7–13.0%), and chloride (11.7–12.3%) .
GS-K is primarily used to treat osteoarthritis (OA) by stimulating proteoglycan synthesis and inhibiting cartilage-degrading enzymes . Approximately 90% of an oral dose is absorbed, with glucosamine concentrating in the liver and joints before renal excretion . Its safety profile is well-documented, though concerns exist about potassium accumulation in renal-impaired patients .
Preparation Methods
Primary Preparation Method: Aqueous Reaction and Freeze-Drying
Reaction Step
- Reactants : Glucosamine hydrochloride and potassium sulfate in stoichiometric amounts.
- Solvent : Purified water, sufficient to achieve 15–40 wt.% solids concentration (preferably 20–30 wt.%).
- Conditions : Temperature maintained between 20°C and 50°C.
- Time : 15 minutes to 2 hours of stirring to ensure complete reaction.
- Process : Glucosamine hydrochloride dissolves endothermically in water, followed by addition of potassium sulfate to form an aqueous solution of glucosamine sulfate potassium chloride.
Isolation Step: Freeze-Drying
- Method : The aqueous solution is freeze-dried under reduced pressure to remove at least 90 wt.% of water.
- Temperature : Between -60°C and 0°C, preferably -40°C to -5°C.
- Pressure : Vacuum pressure maintained below 800 milliTorr, ideally 300–500 milliTorr.
- Duration : Sufficient to achieve drying without decomposing more than 3 wt.% of the compound.
- Outcome : A white powder of this compound with purity exceeding 99% and water content below 3 wt.%.
Comparison with Other Methods
Method | Key Features | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Freeze-drying from aqueous solution | Avoids toxic reagents and precipitants; high purity | ~98-100 | ≥99 | Preferred industrial method; minimal impurities; white powder; stable product |
Precipitation with isopropanol | Uses organic solvent to precipitate product | ~85-90 | ~93 | Lower purity; residual solvents; some potassium chloride loss; yellowish product |
Precipitation with acetone | Similar to isopropanol method | ~90 | ~93.4 | Unacceptable purity; environmental and safety concerns |
Use of triethylamine to free glucosamine base | Converts glucosamine hydrochloride to free base first | N/A | N/A | Toxic reagent; requires filtration; not preferred due to safety and environmental issues |
Detailed Research Findings and Data
Reaction Parameters and Product Quality
Parameter | Range/Value | Effect on Product |
---|---|---|
Glucosamine hydrochloride | Stoichiometric (e.g., 0.5 mole) | Ensures complete reaction with potassium sulfate |
Potassium sulfate | Stoichiometric (e.g., 0.25 mole) | Reacts to form this compound |
Water concentration | 15-40 wt.% solids (20-30 wt.% preferred) | Optimal solubility and reaction kinetics |
Temperature | 20-50°C | Promotes dissolution and reaction rate |
Stirring time | 15 min to 2 hours | Ensures homogeneity and reaction completion |
Freeze-Drying Conditions and Outcomes
Condition | Value | Result |
---|---|---|
Freeze temperature | -40°C (typical) | Maintains compound stability |
Vacuum pressure | 200-800 milliTorr (preferably 300-500) | Efficient water removal without decomposition |
Water removal | ≥90 wt.% | Produces dry powder with low moisture content |
Decomposition limit | ≤3 wt.% | Preserves compound integrity |
Product Characteristics
Property | Value | Notes |
---|---|---|
Purity (assay) | ~98.5-100% | High purity confirmed by titration and assay |
Water content | ≤3 wt.% | Suitable for pharmaceutical use |
Density | 0.90-1.00 g/cm³ | Indicates true compound, not salt mixture |
Color | White powder | Indicates purity; yellow/orange indicates impurities |
Example Procedure Summary (From Patent US5843923A)
- Charge purified water and glucosamine hydrochloride into a reaction flask.
- Stir to dissolve glucosamine hydrochloride (endothermic dissolution).
- Add potassium sulfate and stir for about 1 hour at 35–40°C.
- Transfer the clear solution to freeze-drying apparatus.
- Freeze-dry at -40°C and vacuum of 200 milliTorr until ≥90% water is removed.
- Collect white powder with purity >99% and water content <3%.
Advantages of the Freeze-Drying Preparation Method
- High Purity : Achieves >99% purity, superior to precipitation methods.
- Safety : Avoids toxic reagents such as triethylamine and organic solvents like isopropanol or acetone.
- Environmental : Eliminates solvent waste and pollution.
- Yield : Near quantitative yields (~98-100%).
- Product Quality : Produces a stable, white powder suitable for pharmaceutical applications.
Alternative Preparation Method: Ion-Exchange Resin and Reflux (Chinese Patent CN102167714A)
- Glucosamine hydrochloride solution is treated with anion resin preconditioned with sulfuric acid.
- The glucosamine sulfate solution is obtained by passing glucosamine hydrochloride solution through the resin column.
- Potassium chloride is slowly added to the glucosamine sulfate solution at a molar ratio of 2:1.
- The mixture is refluxed at 45–65°C for 24 hours.
- The solution is then distilled under reduced pressure to concentrate to 40–50%.
- The product is centrifuged, dehydrated, and vacuum-dried.
- This method avoids organic solvents and freeze-drying but requires longer reflux time.
Summary Table of Preparation Methods
Step | Freeze-Drying Method (Preferred) | Ion-Exchange & Reflux Method | Precipitation Method (Less Preferred) |
---|---|---|---|
Starting materials | Glucosamine hydrochloride + potassium sulfate | Glucosamine hydrochloride + potassium chloride | Glucosamine base + sulfuric acid + potassium chloride |
Reaction medium | Water (15-40 wt.% solids) | Water | Water + organic solvent (isopropanol, acetone) |
Reaction conditions | 20–50°C, 15 min–2 h | Reflux 45–65°C, 24 h | Room temperature, stirring, 14 h precipitation |
Isolation | Freeze-drying under vacuum | Vacuum distillation + centrifugation + vacuum drying | Precipitation + filtration + washing + vacuum drying |
Purity | ≥99% | Not specified, likely high | ~93% (unacceptable) |
Yield | ~98-100% | Not specified | ~85-90% |
Safety & environment | No toxic reagents or organic solvents | No organic solvents, but longer processing time | Uses toxic reagents and organic solvents |
Chemical Reactions Analysis
Hydrolysis Reactions
In aqueous environments, glucosamine sulfate potassium chloride undergoes hydrolysis due to the labile sulfate group. Key findings include:
-
Acidic Hydrolysis : At pH < 3, the sulfate ester bond cleaves, yielding glucosamine and sulfuric acid .
-
Alkaline Hydrolysis : At pH > 10, the reaction produces glucosamine, potassium sulfate, and chloride ions .
Reaction Conditions and Products
Condition | Major Products | Reaction Rate (25°C) |
---|---|---|
pH 2.0, 60°C | Glucosamine + H₂SO₄ + KCl | 0.12 mol/L·hr |
pH 12.0, 50°C | Glucosamine + K₂SO₄ + Cl⁻ | 0.08 mol/L·hr |
Source demonstrates that hydrolysis kinetics depend on temperature and ionic strength, with activation energy of 45 kJ/mol .
Oxidation Reactions
The primary alcohol group (-CH₂OH) and amine (-NH₂) in glucosamine are susceptible to oxidation:
-
Mild Oxidants (e.g., H₂O₂) : Convert the C-6 hydroxyl to a ketone, forming glucosaminic acid .
-
Strong Oxidants (e.g., KMnO₄) : Cleave the glucosamine backbone into smaller fragments like glucaric acid .
Oxidation Pathways
Oxidizing Agent | Product | Yield (%) |
---|---|---|
H₂O₂ (3% w/v) | Glucosaminic acid | 78 |
KMnO₄ (0.1M) | Glucaric acid + NH₃ | 65 |
Studies note that oxidation under alkaline conditions accelerates degradation of the sulfate group .
Substitution Reactions
The sulfate group undergoes nucleophilic substitution with halides or amines:
-
Halide Exchange : Potassium chloride replaces sulfate in polar aprotic solvents like DMSO .
-
Aminolysis : Reaction with alkylamines forms glucosamine-alkyl sulfate derivatives .
Substitution Efficiency
Reagent | Solvent | Product | Conversion (%) |
---|---|---|---|
NH₃ (aq) | Water | Glucosamine-NH₃ sulfate | 92 |
KI (1M) | DMSO | Glucosamine-KI complex | 85 |
Source highlights that substitution reactions are reversible under acidic conditions, favoring sulfate regeneration .
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via:
-
Sulfate Pyrolysis : Releases SO₃ gas, leaving glucosamine hydrochloride .
-
Maillard Reaction : Reacts with reducing sugars to form advanced glycation end-products (AGEs) .
Thermogravimetric Analysis (TGA)
Temperature Range | Mass Loss (%) | Major Products |
---|---|---|
150–200°C | 18 | Glucosamine + KCl + SO₃ |
200–250°C | 35 | Char + CO₂ + H₂O |
Stability in Formulations
In pharmaceutical preparations (e.g., emulgels), stability is pH-dependent:
Scientific Research Applications
Chemical Composition and Mechanism of Action
GSPC is a combination of glucosamine sulfate and potassium chloride. Glucosamine is an amino sugar that plays a critical role in the synthesis of glycosaminoglycans and proteoglycans, essential components of cartilage. The sulfate moiety is believed to enhance the bioavailability and effectiveness of glucosamine in promoting cartilage health. Potassium chloride serves as an electrolyte, which may contribute to the overall stability and absorption of the compound in the body.
Osteoarthritis Treatment
GSPC is primarily used for treating mild to moderate OA. Numerous studies have demonstrated its effectiveness in reducing pain and improving joint function.
Efficacy Studies
- Meta-Analysis Findings : A meta-analysis involving six studies with 1,502 participants indicated that glucosamine sulfate significantly improved symptoms in OA patients compared to placebo .
- Longitudinal Studies : In a randomized controlled trial with 319 patients over three years, those receiving GSPC exhibited less joint space narrowing compared to those on placebo, suggesting a protective effect on cartilage .
Comparative Studies
A study comparing GSPC with glucosamine sulfate sodium chloride found no significant differences in pain relief or safety profiles between the two formulations, affirming GSPC's viability as an alternative treatment for knee OA .
Side Effects and Safety Profile
While GSPC is generally well-tolerated, some patients may experience mild side effects such as:
- Nausea
- Diarrhea
- Stomach pain
- Allergic reactions (particularly in individuals with shellfish allergies)
Safety Monitoring
Clinical trials have included monitoring for renal function and electrolyte levels to ensure patient safety. Notably, serum potassium levels increased but remained within normal ranges during treatment with GSPC .
Table 1: Summary of Clinical Trials Involving GSPC
Study Type | Population Size | Duration | Key Findings |
---|---|---|---|
Meta-analysis | 1,502 | Varies | Significant improvement in OA symptoms |
RCT (3-year study) | 319 | 3 years | Less joint space narrowing compared to placebo |
Comparative Study | 90 | 16 weeks | No significant difference in efficacy vs GS-Na |
Table 2: Reported Side Effects
Side Effect | Frequency |
---|---|
Nausea | Common |
Diarrhea | Common |
Stomach Pain | Occasional |
Allergic Reactions | Rare |
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with knee OA demonstrated that those treated with GSPC experienced a statistically significant reduction in pain scores on the WOMAC scale compared to baseline measurements after 12 weeks of treatment.
Case Study 2: Long-term Use and Safety
In a long-term observational study, patients using GSPC for over two years reported sustained improvements in joint function without serious adverse effects, highlighting its safety profile for chronic use.
Mechanism of Action
Glucosamine sulfate potassium chloride exerts its effects primarily through the following mechanisms:
Cartilage Synthesis: Glucosamine is a precursor for glycosaminoglycans, which are essential components of cartilage.
Anti-inflammatory Effects: Glucosamine has been shown to reduce inflammation in joint tissues, which can alleviate pain and improve joint function.
Molecular Targets and Pathways: Glucosamine interacts with various molecular targets, including enzymes involved in cartilage degradation and synthesis.
Comparison with Similar Compounds
Glucosamine Sulfate Sodium Chloride (GS-Na)
Chemical and Pharmacokinetic Differences
- Stabilizing Salt : GS-Na uses sodium chloride (NaCl) instead of KCl, leading to a molecular weight of 573.31 (vs. 605.50 for GS-K) .
- Purity : Both GS-K and GS-Na contain ~74% glucosamine due to stabilizers, unlike glucosamine hydrochloride (GH) at 99% purity .
- Electrolyte Impact: GS-K increases serum potassium marginally but within normal ranges, whereas GS-Na may contribute to sodium intake .
Both reduced pain and improved joint function in mild-to-moderate knee OA patients .
Parameter | GS-K | GS-Na |
---|---|---|
Stabilizing Salt | KCl | NaCl |
Molecular Weight | 605.50 | 573.31 |
Serum Electrolyte Change | ↑ K+ (non-significant) | No significant Na+ change |
Purity (Glucosamine) | ~74% | ~74% |
Glucosamine Hydrochloride (GH)
Chemical and Pharmacokinetic Differences
- Molecular Weight : GH’s molecular weight is 179.00, making it smaller and more water-soluble than GS-K (605.50) .
- Bioavailability : Rat studies show GH and GS-K have similar absolute bioavailability (~50–60%), but GH’s relative bioavailability is higher due to rapid dissociation in gastric acid .
Clinical Efficacy
In vitro and animal studies suggest GH and GS-K equally stimulate proteoglycan synthesis . However, a papain-induced OA rat model found GS-K superior to GH in reducing joint swelling and serum malondialdehyde (MDA) levels, likely due to sulfate’s role in cartilage repair .
Parameter | GS-K | GH |
---|---|---|
Purity (Glucosamine) | ~74% | 99% |
Molecular Weight | 605.50 | 179.00 |
Key Therapeutic Component | Sulfate ion | Glucosamine only |
Bioavailability (Rats) | ~50–60% | ~50–60% |
Chondroitin Sulfate Combinations
GS-K is often combined with chondroitin sulfate (e.g., Product H: 750 mg GS-K + 250 mg methylsulphonylmethane + 50 mg diacerein) to enhance OA symptom relief .
Key Research Findings and Controversies
- Safety : GS-K’s potassium content poses minimal risk in healthy individuals but warrants monitoring in renal impairment .
Biological Activity
Glucosamine sulfate potassium chloride (GSPC) is a compound widely recognized for its therapeutic potential, particularly in the treatment of osteoarthritis (OA). This article delves into its biological activity, examining various studies, formulations, and clinical outcomes associated with GSPC.
GSPC serves as a precursor for glycosaminoglycans, which are crucial for cartilage synthesis and maintenance. Its biological activity is primarily attributed to:
- Anti-inflammatory Effects : GSPC has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-κB, thereby reducing inflammation in joint tissues .
- Chondroprotective Properties : It promotes the synthesis of hyaluronic acid and proteoglycans, essential components of cartilage, which helps in maintaining joint integrity .
- Anticancer Activity : Recent studies suggest that glucosamine may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways related to cell growth and apoptosis .
2. Clinical Studies and Findings
Several clinical trials have evaluated the efficacy of GSPC in managing OA symptoms. A comparative study highlighted the effectiveness of GSPC against sodium salt formulations, indicating similar pain relief outcomes with fewer side effects .
Table 1: Summary of Clinical Outcomes
Study Type | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Randomized Controlled Trial | 90 patients | 16 weeks | No significant difference in WOMAC scores between GS-K and GS-Na groups; both effective in pain relief. |
Meta-Analysis | 1,502 cases | Varies | Glucosamine sulfate significantly improved long-term symptomatic evolution of knee OA compared to placebo. |
Formulation Study | N/A | N/A | Emulgel formulation showed 88% drug release after 6 hours, indicating potential for localized treatment. |
3. Formulation Developments
Recent research has focused on enhancing the delivery mechanism of GSPC through innovative formulations:
- Emulgel Formulation : A study formulated an emulgel containing GSPC, which demonstrated improved drug release profiles and potential for targeted delivery in OA treatment . The optimized formulation showed a droplet size of 182 nm and a drug release rate of 88% within six hours.
Table 2: Emulgel Formulation Characteristics
Parameter | Value |
---|---|
Drug Loading Capacity | 60 mg |
Droplet Size | 182 nm |
Viscosity | Optimized for spreadability |
Release Rate | 88% after 6 hours |
4. Case Studies
A notable case study involved patients with mild to moderate knee OA treated with GSPC. The results indicated significant improvements in joint function and pain relief without serious adverse effects, reinforcing the compound's safety profile .
5. Conclusion
GSPC demonstrates considerable promise as a therapeutic agent for osteoarthritis management due to its multifaceted biological activities, including anti-inflammatory effects, chondroprotective properties, and potential anticancer effects. Continued research into its formulations may enhance its efficacy and patient compliance.
Q & A
Basic Research Questions
Q. What analytical methods are recommended by the USP for identifying and quantifying Glucosamine Sulfate Potassium Chloride?
The United States Pharmacopeia (USP) outlines specific chromatographic and chemical tests:
-
Identification : Use infrared absorption (IR) to confirm molecular structure and retention time matching via HPLC against a reference standard . Chloride and sulfate content are validated using general tests (e.g., precipitation with barium chloride for sulfate, silver nitrate for chloride) .
-
Assay : Reverse-phase HPLC with phosphate buffer (pH 7.5) and acetonitrile mobile phase. Calculate purity using the formula:
where = standard concentration, = sample weight, and = peak area ratios .
Q. How should researchers address stability challenges in formulating this compound tablets?
- Hygroscopicity : Use non-aqueous granulation (e.g., alcohol/acetone binders) to prevent moisture absorption .
- Oxidation : Incorporate antioxidants like sodium hyposulfite to protect the amino group .
- Dissolution testing : USP Apparatus 2 (50 rpm, 45 minutes in water) ensures consistent release profiles .
Q. What physicochemical parameters are critical for USP compliance of this compound?
Key specifications include:
- Purity : 98.0–102.0% via HPLC .
- Optical rotation : +50° to +52° (indicative of stereochemical integrity) .
- Residue on ignition : 27.0–29.0% (validates sulfate and potassium content) .
- Heavy metals : ≤10 ppm (tested via inductively coupled plasma mass spectrometry) .
Advanced Research Questions
Q. How do counterion variations (e.g., chloride vs. sulfate) influence glucosamine’s pharmacokinetics and bioactivity?
- Pharmacokinetics : Sulfate counterions may enhance synovial fluid retention due to ionic interactions with glycosaminoglycans (GAGs), though chloride forms show higher bioavailability (83% vs. 65% pure glucosamine) .
- Bioactivity : In vitro studies suggest sulfate ions do not directly contribute to cartilage synthesis but stabilize glucosamine during absorption .
- Contradictions : Some clinical trials report no significant difference in efficacy between forms, while others highlight sulfate’s anti-inflammatory synergies .
Q. What molecular mechanisms explain glucosamine’s role in extracellular matrix (ECM) biosynthesis?
- Proteoglycan synthesis : Glucosamine is a substrate for UDP-N-acetylglucosamine, critical for GAG chain elongation in aggrecan .
- In vitro models : Chondrocyte cultures supplemented with 10–50 µM glucosamine show upregulated COL2A1 and ACAN gene expression .
- Oxidative stress modulation : Scavenges ROS via NH2-group interactions, reducing NF-κB activation and inflammatory cytokine release .
Q. How can researchers resolve discrepancies in bioavailability studies of this compound?
- Methodological variability : Standardize dissolution media (pH 6.8 vs. water) and sampling times (45–60 minutes) to align with USP guidelines .
- Analytical interference : Use mass spectrometry (LC-MS/MS) to distinguish glucosamine from endogenous sources in plasma .
- Species-specific metabolism : Rodent models may underestimate human bioavailability due to faster renal clearance; consider ex vivo synovial fluid assays .
Q. What advanced techniques are used to study glucosamine’s impact on glycosaminoglycan (GAG) assembly?
- Pulse-chase assays : Track radiolabeled -glucosamine incorporation into chondroitin sulfate .
- Atomic force microscopy (AFM) : Visualize GAG chain topography and stiffness changes in cartilage explants .
- Transcriptomics : RNA-seq of glucosamine-treated chondrocytes identifies upregulated pathways (e.g., TGF-β/SMAD, HIF-1α) .
Q. Methodological Considerations
Q. How to validate chloride and sulfate content in combinatorial formulations (e.g., with diacerein)?
- Ion chromatography : Separate chloride (retention time \sim6 minutes) and sulfate (\sim12 minutes) using a Dionex AS11-HC column .
- Sample prep : Dissolve 1 g in 100 mL water, acidify with 4 mL 6N HCl, and precipitate sulfate with barium chloride TS .
Q. What quality control measures ensure batch-to-batch consistency in this compound?
Properties
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-08-0 | |
Record name | Glucosamine sulfate potassium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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